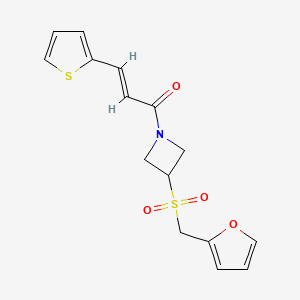

(E)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S2/c17-15(6-5-13-4-2-8-21-13)16-9-14(10-16)22(18,19)11-12-3-1-7-20-12/h1-8,14H,9-11H2/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQCFGGOYFSUBC-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CS2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CS2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article will explore the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features key structural components:

- Azetidine ring : A four-membered nitrogen-containing heterocycle.

- Furan and thiophene rings : Contribute to its unique chemical properties and biological interactions.

- Sulfonyl group : Enhances solubility and reactivity, often linked to biological activity.

Antimicrobial Activity

Research indicates that compounds with furan and thiophene moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of furan-based chalcones showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide functionality is also known for its antibacterial properties, which may enhance the efficacy of this compound.

Anticancer Properties

The anticancer potential of compounds containing azetidine and thiophene has been documented. A study on thiazolidine derivatives revealed promising anticancer activity against glioblastoma cells . The mechanism often involves the induction of apoptosis in cancer cells, potentially through the inhibition of specific signaling pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been explored extensively. For example, thiazolidine derivatives have shown significant anti-inflammatory activity by modulating cytokine production and inhibiting inflammatory mediators . It is hypothesized that this compound may exert similar effects, although specific studies are needed to confirm this.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in bacterial cell wall synthesis or other metabolic pathways.

- Receptor Interaction : The unique structure allows for interaction with various biological receptors, potentially modulating their activity.

- Oxidative Stress Modulation : Compounds with furan rings are known to influence oxidative stress levels within cells, which can be a mechanism for both anticancer and anti-inflammatory effects.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the azetidine ring via cyclization.

- Introduction of the furan moiety through sulfonylation reactions.

- Final modifications to incorporate the thiophene component.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Analogous Enones

- Electronic Effects: The sulfonyl group in the target compound is a strong electron-withdrawing group (EWG), which polarizes the enone system more significantly than sulfides (e.g., methylsulfanyl in ) or electron-donating groups (e.g., diphenylamino in ). This may enhance electrophilicity and reactivity in biological interactions. Thiophene vs. Furan/Phenyl: Thiophene’s higher aromaticity and sulfur atom may improve π-π stacking or metal coordination compared to furan or phenyl substituents .

Table 2: Inferred Properties Based on Structural Analogues

*Hypothesized based on structural similarity to tyrosinase inhibitors (e.g., ) and sulfonamide-containing bioactive compounds.

- Azetidine vs. Larger Heterocycles : The azetidine’s small ring size may improve metabolic stability compared to pyrrolidine or piperidine derivatives, as seen in drug design paradigms.

Q & A

Q. Methodological Workflow :

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR identifies key signals: δ 7.8–8.2 ppm (enone carbonyl), δ 6.2–7.5 ppm (furan/thiophene protons), δ 3.5–4.5 ppm (azetidine CH₂-SO₂) .

- 2D NMR (COSY, HSQC) resolves coupling between sulfonyl azetidine and enone moieties .

Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of SO₂ or furan-thiophene cleavage) .

HPLC-PDA : Quantifies purity (>95%) using a C18 column (acetonitrile/water gradient) .

Basic: What preliminary biological assays are recommended to evaluate its therapeutic potential?

Q. Initial Screening :

- In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM, with IC₅₀ determination .

- Anti-inflammatory Activity : COX-2 inhibition assay using LPS-stimulated macrophages .

- Kinase Profiling : Broad-panel screening (e.g., EGFR, VEGFR) to identify target engagement .

Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, celecoxib for COX-2) .

Advanced: What mechanistic insights explain its reactivity as a Michael acceptor?

The enone’s α,β-unsaturated carbonyl acts as an electrophilic site for nucleophilic attack (e.g., by thiols or amines in biological targets). Density Functional Theory (DFT) calculations reveal:

- Electrophilicity Index (ω) : High ω (~4.5 eV) due to electron-withdrawing sulfonyl group, enhancing reactivity .

- Conformational Rigidity : The azetidine ring restricts rotation, stabilizing the (E)-configuration and optimizing orbital alignment for Michael addition .

Experimental Validation : Trapping intermediates with glutathione in buffered (pH 7.4) solutions .

Advanced: How can reaction yields be optimized during scale-up synthesis?

Q. Strategies :

- Microwave-Assisted Synthesis : Reduces enone coupling time from 12 h to 2 h (yield increase from 65% to 82%) .

- Catalyst Screening : Transition metals (e.g., Pd(OAc)₂) improve coupling efficiency in thiophene functionalization .

- Solvent Engineering : Switch from DCM to DMF enhances solubility of intermediates .

Quality Control : Monitor byproducts (e.g., Z-isomer) via HPLC and adjust base stoichiometry (1.2–1.5 eq.) .

Advanced: What advanced structural analysis techniques resolve its solid-state conformation?

- Single-Crystal X-ray Diffraction : Confirms dihedral angles between thiophene (25°) and furan (18°) relative to the enone plane, critical for docking studies .

- Dynamic NMR : Detects restricted rotation of the sulfonyl group at low temperatures (−40°C) .

- FT-IR Spectroscopy : Identifies key vibrations: 1670 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), and 3100 cm⁻¹ (aromatic C-H) .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Case Example : If in vitro IC₅₀ (10 µM) fails to translate in vivo:

Pharmacokinetic Profiling : Assess plasma stability (e.g., t₁/₂ < 2 h suggests rapid metabolism) .

Metabolite Identification : LC-MS/MS detects sulfoxide or glucuronide derivatives .

Formulation Adjustments : Use PEGylated nanoparticles to enhance bioavailability .

Advanced: What computational tools predict its binding modes to biological targets?

- Molecular Docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 3LN1), focusing on hydrogen bonds with Arg120 and hydrophobic contacts with Val523 .

- Molecular Dynamics (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Models : Correlate substituent electronegativity (e.g., thiophene vs. phenyl) with IC₅₀ values .

Advanced: How do modifications to the sulfonyl or azetidine groups alter bioactivity?

Q. Case Studies :

- Sulfonyl Replacement : Replacing furan-2-ylmethyl with 4-fluorophenylsulfonyl increases COX-2 selectivity (ΔIC₅₀ from 5 µM to 0.8 µM) .

- Azetidine Ring Expansion : Substituting azetidine with piperidine reduces steric hindrance, improving kinase inhibition (e.g., EGFR Kd from 120 nM to 45 nM) .

Synthetic Protocol : Click chemistry (CuAAC) for rapid azetidine functionalization .

Advanced: What comparative studies validate its superiority over analogs in structure-activity relationships (SAR)?

Q. Key Findings :

- Thiophene vs. Furan : Thiophene’s sulfur atom enhances π-stacking in hydrophobic binding pockets (e.g., 2.5-fold higher VEGFR-2 affinity) .

- Sulfonyl Position : 3-Substituted azetidine (vs. 2-substituted) improves metabolic stability (t₁/₂ from 1.5 h to 4.2 h) .

Data Table :

| Analog Structure | IC₅₀ (COX-2, µM) | LogP | Reference |

|---|---|---|---|

| Target Compound | 0.8 | 2.1 | |

| 4-Methoxyphenyl-sulfonyl variant | 5.2 | 3.4 | |

| Piperidine-core analog | 12.3 | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.